N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H18N4O3S and its molecular weight is 286.35. The purity is usually 95%.
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Scientific Research Applications
Biochemical Interactions and Inhibition
Acetylcholinesterase Inhibition : Sulfonamide compounds have been studied for their ability to inhibit acetylcholinesterase, indicating their potential application in understanding enzyme inhibition mechanisms. For instance, methanesulfonyl fluoride, a related compound, has been explored for its reactivity with acetylcholinesterase, demonstrating the enzyme's sulfonylation and providing insights into its catalytic activity (Kitz & Wilson, 1963).
Anti-Acetylcholinesterase and Insecticidal Activities : Certain methanesulfonate esters have been compared for their anti-acetylcholinesterase and insecticidal activities, suggesting a potential for pest control and the study of nervous system disruptions (Holan, Virgona, & Watson, 1997).
Antimicrobial Applications
- Antibacterial Activity of Sulfonamide Derivatives : New sulfonamide derivatives, including their metal complexes, have been synthesized and assessed for antibacterial efficacy against various bacteria, highlighting the compound's potential in developing new antimicrobial agents (Özdemir et al., 2009).
Enzyme Inhibition for Cholesterol Management
- HMG-CoA Reductase Inhibition : Research has developed novel series of methanesulfonamide pyrimidine-substituted compounds evaluated for their capacity to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Such studies are crucial for developing cholesterol-lowering medications (Watanabe et al., 1997).
Metal-Mediated Enzymatic Inhibition
- Methionine Aminopeptidase Inhibition : Quinolinyl sulfonamides, including those structurally similar to the compound , have been identified as potent inhibitors of methionine aminopeptidase with the inhibition efficacy varying based on the metal ion present in the enzyme. Such findings are valuable for understanding metalloenzyme inhibition and designing inhibitors (Huang et al., 2006).
Microbial Metabolism
- Biogeochemical Cycling of Sulfur : Studies on methanesulfonic acid, a structurally related compound, focus on its role in the biogeochemical cycling of sulfur, highlighting its use by aerobic bacteria as a sulfur source for growth and its importance in environmental sciences (Kelly & Murrell, 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to targetBeta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease.
Mode of Action
Based on the information about similar compounds, it can be inferred that it may inhibit the activity of its target enzyme, thereby preventing the production of certain peptides or proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s challenging to outline its impact on bioavailability. Similar compounds have been found to have good oral bioavailability .
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXZOATCJAUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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